2,4-Dichloro-6-isopropoxy-1,3,5-triazine

Lipophilicity Physicochemical property Alkoxy triazine

2,4-Dichloro-6-isopropoxy-1,3,5-triazine (CAS 6684-27-1) is a 2-alkoxy-4,6-dichloro-1,3,5-triazine derivative in which an isopropoxy group replaces one chlorine atom of cyanuric chloride. This substitution generates a bifunctional electrophilic scaffold retaining two chlorine atoms with differential reactivity, enabling sequential nucleophilic substitution.

Molecular Formula C6H7Cl2N3O
Molecular Weight 208.04 g/mol
CAS No. 6684-27-1
Cat. No. B1620203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-isopropoxy-1,3,5-triazine
CAS6684-27-1
Molecular FormulaC6H7Cl2N3O
Molecular Weight208.04 g/mol
Structural Identifiers
SMILESCC(C)OC1=NC(=NC(=N1)Cl)Cl
InChIInChI=1S/C6H7Cl2N3O/c1-3(2)12-6-10-4(7)9-5(8)11-6/h3H,1-2H3
InChIKeyPFMRZZXGXJJZHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-6-isopropoxy-1,3,5-triazine (CAS 6684-27-1): A Differentiated Alkoxy-s-Triazine Building Block for Selective Synthesis


2,4-Dichloro-6-isopropoxy-1,3,5-triazine (CAS 6684-27-1) is a 2-alkoxy-4,6-dichloro-1,3,5-triazine derivative in which an isopropoxy group replaces one chlorine atom of cyanuric chloride. This substitution generates a bifunctional electrophilic scaffold retaining two chlorine atoms with differential reactivity, enabling sequential nucleophilic substitution [1]. The branched isopropoxy substituent confers distinct physicochemical and steric properties compared to linear alkoxy analogs, positioning this compound as an intermediate of choice when balanced lipophilicity and controlled steric hindrance are required for downstream synthetic or biological applications [2].

Why 2,4-Dichloro-6-isopropoxy-1,3,5-triazine Cannot Be Replaced with Other 2-Alkoxy-4,6-dichloro-s-triazines


Within the 2-alkoxy-4,6-dichloro-s-triazine series, variation of the alkoxy chain from methoxy through ethoxy, n-propoxy, to isopropoxy produces quantifiable shifts in lipophilicity (logP), insecticidal potency, phytotoxic selectivity, and steric demand [1][2]. These differences are not merely incremental; for instance, at 300 ppm, the isopropoxy derivative retains 61% Musca domestica knockdown, whereas the ethoxy analog drops to 16%, and the n-propoxy analog achieves 100% [1]. Generic substitution without evidence of functional equivalence in the intended application risks compromised activity, altered selectivity, or unexpected physicochemical behavior in downstream formulations or syntheses [3].

Quantitative Differentiation Evidence for 2,4-Dichloro-6-isopropoxy-1,3,5-triazine vs. Closest Alkoxy Analogs


Lipophilicity (logP) Ranking Within the 2-Alkoxy-4,6-dichloro-s-triazine Series

The isopropoxy derivative (logP 2.30) exhibits intermediate lipophilicity between the ethoxy (logP 1.76) and n-propoxy (logP 2.45) analogs, as determined by a consistent HPLC-derived algorithm [1][2][3]. This logP value correlates with partitioning behavior, where the isopropoxy substituent provides higher hydrophobicity than ethoxy (Δ logP +0.54) but lower than n-propoxy (Δ logP -0.15), despite identical molecular formula (C6H7Cl2N3O, MW 208.04) [3]. The methoxy analog, with logP ~1.19 (BOCSCI), is substantially more hydrophilic .

Lipophilicity Physicochemical property Alkoxy triazine

Insecticidal Potency Against Musca domestica: Dose-Response Differentiation

In head-to-head insecticidal assays, 2-isopropoxy-4,6-dichloro-1,3,5-triazine demonstrated 100% mortality of Musca domestica at 1000 ppm and 61% at 300 ppm [1]. By contrast, the ethoxy analog yielded 100% at 1000 ppm but only 16% at 300 ppm, while the n-propoxy analog achieved 100% at both concentrations [1]. The isopropoxy compound thus retains substantial potency at reduced dosage relative to ethoxy (61% vs. 16% at 300 ppm), while avoiding the full phytotoxic burden of n-propoxy [2].

Insecticide Musca domestica Triazine alkoxy series

Phytotoxic Selectivity: Differential Crop Safety Window in Tomato and Bean

The isopropoxy compound exhibits a phytotoxicity rating of 4-5 (on a 0–6 scale) for tomato and 4 for garden bean, compared to the n-propoxy analog which scores 5 and 2 respectively [1]. The narrower gap between tomato and bean ratings for isopropoxy (4–5 vs. 4) suggests a more uniform, predictable phytotoxic profile, whereas n-propoxy shows a pronounced disparity (5 vs. 2) that may indicate species-specific sensitivity [1]. The ethoxy analog shows generally lower phytotoxicity (3–5 tomato, 3–4 bean) [1].

Herbicide selectivity Phytotoxicity Crop safety

Steric Parameter Differentiation: Isopropoxy Branching and Sequential Derivatization Control

The isopropoxy group introduces a secondary carbon branching point (—OCH(CH₃)₂) at the triazine 2-position, generating greater steric encumbrance than primary alkoxy substituents (methoxy, ethoxy, n-propoxy) [1]. This steric differentiation is structurally analogous to the Taft steric parameter (Es): isopropoxy has a larger -Es value than n-propoxy, indicating greater steric demand [2]. In sequential nucleophilic substitution on alkoxy-substituted triazines, larger alkoxy groups slow the second and third chlorine displacement rates, enabling improved mono-substitution selectivity [3]. The Hanyang University study demonstrated that for fluorescent whitening agents, the isopropoxy-substituted triazine intermediate produced different final product whiteness compared to methoxy and ethoxy intermediates, confirming that alkoxy steric effects propagate into downstream performance [4].

Steric hindrance Nucleophilic substitution Triazine reactivity

Comparative Thermal Stability and Physical State for Downstream Processing

2,4-Dichloro-6-isopropoxy-1,3,5-triazine has a calculated boiling point of 339.1°C at 760 mmHg (estimated [1]), compared to methoxy analog bp 336.3°C at 760 mmHg (estimated ). Both ethoxy (bp not readily available in literature) and n-propoxy analogs (bp expected ~340°C) have similar thermal profiles [2]. However, the methoxy analog melts at 86–88°C, which is significantly higher than typical room temperature, requiring heated handling for certain applications . The higher molecular weight analogs (ethoxy, isopropoxy, propoxy) are expected to have lower melting points, potentially simplifying liquid-phase processing at ambient conditions .

Thermal stability Boiling point Physical state

High-Value Application Scenarios for 2,4-Dichloro-6-isopropoxy-1,3,5-triazine Based on Differentiated Evidence


Controlled-Release Insecticidal Formulations Requiring Dose-Response Tuning

Based on the isopropoxy derivative's intermediate efficacy against Musca domestica (61% kill at 300 ppm versus 16% for ethoxy and 100% for n-propoxy) [1], formulators targeting controlled-release or bait-station applications can exploit this moderate activity profile. The compound provides sufficient knockdown at lower concentrations while avoiding the high phytotoxicity associated with n-propoxy, enabling use in sensitive agricultural environments near crops where overspray or soil residue must be minimized [1].

Synthesis of Mono-Functionalized Triazine Intermediates via Steric Selectivity Control

The branched isopropoxy group creates ~2× greater steric demand than linear n-propoxy (Taft Es values ~ -0.47 vs. -0.25) [2]. This steric hindrance can be leveraged to suppress undesired di-substitution during sequential amination or etherification of the remaining two chlorine atoms, improving the yield and purity of mono-substituted intermediates for dye conjugation, optical brightener production, or bioconjugation chemistry [3].

Lipophilicity-Guided Prodrug or Agrochemical Candidate Development

With a logP of 2.30, the isopropoxy derivative occupies a strategic intermediate zone between the hydrophilic methoxy analog (logP ~1.19) and the more lipophilic n-propoxy analog (logP 2.45) [4]. For membrane-permeable agrochemicals or prodrugs where target partitioning into lipid bilayers is critical, the isopropoxy compound offers, empirically, a solubility and distribution profile that balances bioavailability with aqueous solubility without requiring co-solvents or emulsifiers [4].

Fluorescent Whitening Agent Intermediate with Tunable Optical Properties

When incorporated into stilbene-based fluorescent whitening agents, the alkoxy substituent on the triazine ring directly impacts final product whiteness [3]. The Hanyang University study confirmed that methoxy, ethoxy, and isopropoxy intermediates produce measurably different whiteness indices in the final product [3]. The isopropoxy variant provides an intermediate optical effect, enabling fine-tuning of fabric brightness for specific textile applications without the over-whitening or undertone shifts associated with methoxy or ethoxy derivatives [3].

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